4-Chloro-3-sulfobenzoic acid
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Overview
Description
4-Chloro-3-sulfobenzoic acid is an organic compound with the molecular formula C7H5ClO5S It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the 4-position and a sulfonic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-sulfobenzoic acid typically involves the chlorination and sulfonation of benzoic acid derivatives. One common method is the electrophilic aromatic substitution reaction, where benzoic acid is first chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The resulting 4-chlorobenzoic acid is then sulfonated using sulfur trioxide (SO3) or oleum (a solution of SO3 in sulfuric acid) to introduce the sulfonic acid group at the 3-position.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-sulfobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, where the chlorine or sulfonic acid groups can be replaced by other substituents.
Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by nucleophiles such as amines or alkoxides.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.
Common Reagents and Conditions
Chlorination: Chlorine gas (Cl2) and iron(III) chloride (FeCl3) as a catalyst.
Sulfonation: Sulfur trioxide (SO3) or oleum.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted benzoic acids can be formed.
Reduction Products: Sulfonyl derivatives of benzoic acid.
Scientific Research Applications
4-Chloro-3-sulfobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable starting material for various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfonic acid derivatives.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-sulfobenzoic acid depends on its specific application. In chemical reactions, the chlorine and sulfonic acid groups can act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In biological systems, the compound may interact with enzymes or receptors, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzoic acid: Similar structure but with a nitro group instead of a sulfonic acid group.
4-Chloro-3-methylbenzoic acid: Similar structure but with a methyl group instead of a sulfonic acid group.
4-Chloro-3-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a sulfonic acid group.
Uniqueness
4-Chloro-3-sulfobenzoic acid is unique due to the presence of both chlorine and sulfonic acid groups, which impart distinct chemical properties
Properties
Molecular Formula |
C7H5ClO5S |
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Molecular Weight |
236.63 g/mol |
IUPAC Name |
4-chloro-3-sulfobenzoic acid |
InChI |
InChI=1S/C7H5ClO5S/c8-5-2-1-4(7(9)10)3-6(5)14(11,12)13/h1-3H,(H,9,10)(H,11,12,13) |
InChI Key |
WKRRNYRCYXPKBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)Cl |
Origin of Product |
United States |
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